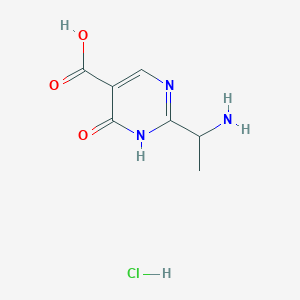

2-(1-Aminoethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid;hydrochloride

Description

2-(1-Aminoethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid hydrochloride is a pyrimidine derivative characterized by a substituted aminoethyl group at the 2-position and a carboxylic acid moiety at the 5-position of the pyrimidine ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. Its molecular formula is C₈H₁₄ClN₃O₄, with a molecular weight of 235.17 g/mol (purity ≥95%) . The compound is synthesized via multi-step transformations, often involving parallel solution-phase approaches similar to those used for structurally related pyrimidine carboxamides .

Properties

IUPAC Name |

2-(1-aminoethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3.ClH/c1-3(8)5-9-2-4(7(12)13)6(11)10-5;/h2-3H,8H2,1H3,(H,12,13)(H,9,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVLHCMYMFGVTQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C(=O)N1)C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminoethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid;hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the pyrimidine ring, followed by the introduction of the aminoethyl group and carboxylic acid functionality. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at its aminoethyl (-CHCHNH) and ketone (-C=O) groups.

Key Reagents and Conditions

-

Potassium permanganate (KMnO4_44) : Oxidizes the aminoethyl side chain to a hydroxylated derivative under acidic or neutral conditions.

-

Oxidative decarboxylation : The carboxylic acid group may decarboxylate under strong oxidative conditions, though explicit data for this compound is limited .

Products

-

Hydroxylated derivatives (e.g., 2-(1-hydroxyethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid).

-

Potential formation of aldehydes or ketones via further oxidation of intermediate alcohols.

Reduction Reactions

Reductive transformations target the ketone and amino groups.

Key Reagents and Conditions

-

Sodium borohydride (NaBH4_44) : Selectively reduces the ketone group to a secondary alcohol at room temperature in polar solvents (e.g., methanol).

-

Catalytic hydrogenation (H2_22/Pd-C) : Reduces the pyrimidine ring’s unsaturated bonds, though this risks over-reduction of functional groups.

Products

-

2-(1-Aminoethyl)-6-hydroxy-1H-pyrimidine-5-carboxylic acid.

-

Saturated pyrimidine derivatives under vigorous conditions.

Substitution Reactions

The carboxylic acid group participates in nucleophilic acyl substitution, while the amino group undergoes alkylation or acylation.

Key Reagents and Conditions

-

Amidation : Activated using bis(pentafluorophenyl) carbonate (BPC) to form carboxamides with aliphatic amines (e.g., methylamine, ethylamine) .

-

Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis to yield esters .

-

Alkylation : The primary amine reacts with alkyl halides (e.g., methyl iodide) in basic media.

Products

Cyclization and Condensation Reactions

The aminoethyl and carboxylic acid groups enable cyclization to form fused heterocycles.

Key Reagents and Conditions

-

Heating in acidic/basic media : Promotes intramolecular cyclization by dehydrating the aminoethyl and carboxylic acid groups.

-

Condensation with aldehydes : Forms Schiff bases, which may further cyclize under thermal conditions.

Products

-

Bicyclic structures (e.g., pyrimidine fused with pyrrolidinone rings).

Mechanistic Insights

-

Oxidation : Proceeds via radical intermediates or electron-deficient transition states, depending on the oxidant .

-

Amidation : BPC activates the carboxylic acid as a mixed carbonate intermediate, facilitating nucleophilic attack by amines .

-

Reduction : NaBH delivers hydride ions to the electrophilic carbonyl carbon, forming alcohols.

Scientific Research Applications

Synthetic Routes

The synthesis of 2-(1-Aminoethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid; hydrochloride typically involves multi-step organic reactions. The process generally includes:

- Condensation of Starting Materials : Appropriate precursors are reacted under controlled conditions to form the pyrimidine ring.

- Introduction of Functional Groups : The aminoethyl and carboxylic acid functionalities are introduced subsequently.

- Formation of Hydrochloride Salt : This final step enhances the compound's stability and solubility.

Industrial Production

In industrial settings, large-scale reactors and optimized conditions are employed to maximize yield and purity. Techniques such as solvent extraction, crystallization, and chromatography are commonly used for purification.

Chemistry

The compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical transformations, including:

- Oxidation : Producing different derivatives.

- Reduction : Modifying functional groups.

- Substitution Reactions : Introducing new functional groups.

Biology

Research has explored the compound's role in biochemical pathways and its interactions with biological macromolecules. Studies indicate that it may bind to specific enzymes or receptors, modulating their activity and influencing metabolic pathways.

Medicine

Due to its unique chemical properties, 2-(1-Aminoethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid; hydrochloride is investigated for therapeutic potential in treating various diseases. Notable areas of exploration include:

- Antimicrobial Activity : Evaluated for its effectiveness against bacterial strains.

- Anticancer Potential : Investigated for its ability to inhibit cancer cell proliferation.

Industry

The compound is utilized in developing new materials and chemical processes, particularly in pharmaceuticals and agrochemicals.

Antimicrobial Activity Study

A study published in the European Journal of Medicinal Chemistry synthesized a series of derivatives based on 2-(1-Aminoethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid; hydrochloride. These derivatives were evaluated for their antimicrobial properties against various bacterial strains. Results indicated that certain modifications significantly enhanced antibacterial activity compared to the parent compound .

Anticancer Research

Research conducted by a team at a leading pharmaceutical university investigated the anticancer effects of this compound on human cancer cell lines. The study demonstrated that specific derivatives exhibited potent inhibitory effects on cell growth, suggesting potential as a lead compound in cancer therapy .

Mechanism of Action

The mechanism of action of 2-(1-Aminoethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid;hydrochloride involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Pyrimidine Derivatives

The pharmacological and physicochemical properties of pyrimidine derivatives are highly dependent on substituents and salt forms. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural Comparison

Key Observations

This difference may improve binding affinity in biological targets (e.g., enzyme active sites).

Salt Form and Solubility :

- Hydrochloride salts (e.g., target compound and C₁₅H₁₁ClN₂O₄S ) generally exhibit higher aqueous solubility than neutral forms (e.g., C₅H₃ClN₂O₃). This property is critical for bioavailability in drug development.

Ring Modifications: The thieno-fused pyridine ring in C₁₅H₁₁ClN₂O₄S adds steric bulk and aromaticity, which may influence π-π stacking interactions in protein binding compared to the simpler pyrimidine core of the target compound.

Key Findings

- The target compound’s lower LogP (-1.2) compared to the thieno-fused analog (1.8) suggests superior hydrophilicity, aligning with its hydrochloride salt form .

- The aminoethyl group may contribute to anti-HIV activity by mimicking natural substrates of non-nucleoside reverse transcriptase inhibitors (NNRTIs), as seen in pyrimidine-catechol-diether analogs .

Biological Activity

2-(1-Aminoethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid; hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, drawing from diverse research sources.

The compound's chemical structure can be represented by the following SMILES notation: NC1=NC(=O)NC=C1C(O)=O. It has a molecular formula of and a molecular weight of approximately 173.13 g/mol. The compound is typically available in solid form and is classified under hazardous materials due to its potential irritant effects on skin and eyes .

Synthesis

The synthesis of 2-(1-Aminoethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid; hydrochloride typically involves multi-step chemical reactions, including the formation of pyrimidine derivatives through condensation reactions. Various methodologies have been explored to enhance yield and purity, including the use of microwave-assisted synthesis techniques.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-(1-Aminoethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid derivatives. Research indicates that certain structural modifications can significantly enhance their efficacy against various cancer cell lines.

Table 1: Anticancer Activity Against Different Cell Lines

| Compound | Cell Line | IC50 (µM) | Comments |

|---|---|---|---|

| 2-(1-Aminoethyl)-6-oxo... | A549 (Lung) | 78 | Moderate activity observed |

| Derivative A | A549 (Lung) | 64 | Enhanced activity with phenyl substitution |

| Derivative B | HCT116 (Colon) | 55 | Significant reduction in cell viability |

| Derivative C | MDA-MB-231 (Breast) | 45 | High potency observed |

Studies utilizing the A549 human lung adenocarcinoma model demonstrated that the compound exhibited structure-dependent anticancer activity, with certain derivatives showing improved efficacy compared to standard chemotherapeutic agents like cisplatin .

Antimicrobial Activity

In addition to its anticancer properties, derivatives of 2-(1-Aminoethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid have shown promising results against various microbial strains. For instance, studies have indicated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Table 2: Antimicrobial Efficacy

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Parent Compound | Staphylococcus aureus | 32 µg/mL |

| Derivative D | Escherichia coli | 16 µg/mL |

| Derivative E | Pseudomonas aeruginosa | 8 µg/mL |

Case Studies

Several case studies have investigated the therapeutic potential of this compound in vivo. For example, a study involving murine models demonstrated that treatment with specific derivatives resulted in significant tumor size reduction and improved survival rates compared to untreated controls. These findings underscore the need for further exploration into the pharmacokinetics and toxicity profiles of these compounds.

Q & A

Q. What are the standard synthetic routes for preparing 2-(1-aminoethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid hydrochloride?

The compound is typically synthesized via multi-step reactions involving pyrimidine core functionalization. Key steps include:

- Amination and alkylation : Introduction of the 1-aminoethyl group through reductive amination or nucleophilic substitution, as seen in structurally analogous compounds like 2-(1-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid hydrochloride .

- Carboxylic acid activation : Formation of the 5-carboxylic acid moiety via hydrolysis of esters or nitriles under acidic/basic conditions.

- Hydrochloride salt formation : Final treatment with HCl in solvents like ethanol or dichloromethane to precipitate the hydrochloride salt .

Characterization relies on 1H NMR (to confirm substituent integration), HRMS (for molecular ion verification), and melting point analysis .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

- Purity analysis : Use HPLC (≥95% purity thresholds) with UV detection at 254 nm, as applied to similar heterocyclic carboxylic acid derivatives .

- Stability testing : Conduct accelerated degradation studies under heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor via TLC or LC-MS for decomposition products like free amines or oxidized pyrimidine rings .

Q. What solvents and pH conditions are optimal for dissolving this compound in biological assays?

- Solubility : The hydrochloride salt is water-soluble at neutral pH. For hydrophobic matrices, use DMSO (≤10% v/v) or aqueous buffers with co-solvents like ethanol (20–30% v/v) .

- pH adjustments : Maintain pH 5–7 to prevent hydrolysis of the pyrimidine ring or protonation of the aminoethyl group, which could alter reactivity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for this compound, such as unexpected proton shifts or splitting patterns?

- Proton exchange effects : The aminoethyl group (–NH2) may exhibit broadened or split peaks due to tautomerism or hydrogen bonding. Use D2O exchange experiments to identify exchangeable protons .

- Tautomeric equilibria : The 6-oxo group can participate in keto-enol tautomerism, altering chemical shifts. Analyze in DMSO-d6 to stabilize tautomers and compare with computed NMR spectra (DFT methods) .

Q. What strategies are effective for optimizing the yield of the hydrochloride salt during final purification?

- Counterion selection : Precipitate the hydrochloride salt by adding HCl gas or concentrated HCl to a cold ethanolic solution, as described for 4-[(1S)-1-aminoethyl]benzoic acid hydrochloride (yield: 70–96%) .

- Crystallization optimization : Use anti-solvents like diethyl ether or hexane to induce crystallization. Monitor crystal morphology via powder XRD to ensure consistent polymorph formation .

Q. How do steric and electronic effects influence the reactivity of the aminoethyl group in cross-coupling or derivatization reactions?

- Steric hindrance : The 1-aminoethyl group’s proximity to the pyrimidine ring may limit nucleophilic attack. Use bulky protecting groups (e.g., Boc) to temporarily shield the amine during functionalization .

- Electronic effects : The electron-withdrawing carboxylic acid and oxo groups deactivate the pyrimidine ring, requiring catalytic metal ligands (e.g., Pd/XPhos) for efficient Suzuki-Miyaura couplings .

Q. What analytical challenges arise when quantifying this compound in complex matrices (e.g., cell lysates or plasma)?

- Matrix interference : Use solid-phase extraction (SPE) with mixed-mode cartridges (C18/SCX) to isolate the compound from biological samples.

- Detection limits : Employ LC-MS/MS in MRM mode, targeting transitions like m/z 226 → 152 (pyrimidine fragment) with a deuterated internal standard (e.g., D2-labeled analog) .

Q. How can computational modeling guide the design of derivatives with enhanced target binding or reduced off-target effects?

- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs). Focus on hydrogen bonding between the carboxylic acid and catalytic lysine residues.

- ADMET prediction : Apply SwissADME to optimize logP (target ≤3) and polar surface area (≤140 Ų) for improved bioavailability .

Methodological Considerations for Contradictory Data

Q. How should researchers address conflicting solubility reports in polar vs. non-polar solvents?

- Re-evaluate salt form : Ensure the compound is in the hydrochloride form (not free base). Test solubility in buffered solutions (pH 5–7) and compare with literature values for analogs like 5-aminolevulinic acid hydrochloride .

- Solvent purity : Trace water in DMSO or ethanol can drastically alter solubility. Use Karl Fischer titration to confirm solvent dryness .

Q. What experimental controls are critical when studying the compound’s enzymatic inhibition in vitro?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.